2-Quinoxalinol, 3-(trichloromethyl)-
Description
Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Science
The quinoxaline scaffold, a fused heterocyclic system comprising a benzene (B151609) and a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is due to its structural rigidity and the presence of electron-rich nitrogen atoms, which facilitate interactions with a wide range of biological targets like enzymes and receptor proteins. researchgate.net Consequently, quinoxaline derivatives are a cornerstone of drug discovery, exhibiting a vast spectrum of pharmacological activities. researchgate.netresearchgate.net
The therapeutic potential of these compounds is remarkably diverse. nih.gov Extensive research has demonstrated their efficacy as anticancer, antimicrobial (including antibacterial and antifungal), antiviral, anti-inflammatory, and antimalarial agents. researchgate.netnih.gov For instance, certain quinoxaline derivatives are known to suppress the growth of Gram-positive bacteria and show effectiveness against transplant malignancies. ijpsjournal.com The versatility of the quinoxaline core allows for structural modifications that can lead to new therapeutic agents with enhanced potency. researchgate.net This broad utility has cemented the quinoxaline moiety's importance in the pharmaceutical industry and ongoing chemical research. researchgate.netwisdomlib.org
Table 1: Reported Biological Activities of Quinoxaline Derivatives
| Biological Activity | References |
| Anticancer / Antitumor | researchgate.net, researchgate.net, rsc.org, nih.gov, nih.gov |
| Antimicrobial | researchgate.net, sapub.org, rsc.org, nih.gov |
| Antiviral | sapub.org, wisdomlib.org, nih.gov |
| Anti-inflammatory | researchgate.net, sapub.org, researchgate.net, wisdomlib.org, nih.gov |
| Antimalarial | sapub.org, researchgate.net, nih.gov |
| Antitubercular | sapub.org, ijpsjournal.com |
| Anti-HIV | nih.gov, nih.gov |
| Anticonvulsant | researchgate.net |
| Antidepressant | sapub.org |
| Antidiabetic | researchgate.net |
Research Context of the Trichloromethyl Moiety in Heterocyclic Chemistry
The trichloromethyl (-CCl₃) group is a significant functionality in synthetic and medicinal chemistry. researchgate.net Its presence on a heterocyclic ring, such as in 2-Quinoxalinol, 3-(trichloromethyl)-, imparts distinct physicochemical properties and reactivity to the parent molecule. The -CCl₃ group is a useful synthetic moiety, and developing methods for its introduction into molecular structures is an important objective for chemists. researchgate.net Trichloromethyl carbinols, for example, are valuable synthetic intermediates. organic-chemistry.org
The properties of the trichloromethyl group are often compared to its more extensively studied analogue, the trifluoromethyl (-CF₃) group. Both groups are strongly electron-withdrawing and increase the lipophilicity (fat-solubility) of a compound, which can enhance its ability to cross biological membranes. nih.govmdpi.comnih.gov This modification can be used to adjust the electronic properties of a lead compound or protect a reactive site from metabolic oxidation. wikipedia.org The high reactivity of the trichloromethyl group can pose challenges during synthesis, requiring carefully controlled reaction conditions, but it also provides opportunities for further chemical transformations. researchgate.netacs.org The introduction of such groups is a key strategy in drug design to fine-tune the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. mdpi.comnih.gov
Table 2: Influence of Trihalomethyl Groups on Molecular Properties
| Property Influenced | Description | References |
| Lipophilicity | Increases the molecule's affinity for lipids, potentially improving membrane permeability. | nih.gov, mdpi.com, nih.gov |
| Electron-withdrawing Nature | Significantly alters the electronic distribution of the heterocyclic ring, affecting acidity/basicity and reactivity. | wikipedia.org, researchgate.net |
| Metabolic Stability | Can block sites of metabolic oxidation, increasing the compound's half-life in biological systems. | wikipedia.org, nih.gov |
| Binding Affinity | Can enhance interactions with biological targets through hydrophobic and electrostatic interactions. | mdpi.com |
| Synthetic Utility | Serves as a reactive handle for further chemical modifications and synthesis of complex molecules. | organic-chemistry.org, researchgate.net |
Structure
3D Structure
Properties
CAS No. |
73855-49-9 |
|---|---|
Molecular Formula |
C9H5Cl3N2O |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
3-(trichloromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) |
InChI Key |
HYRAYGYUGOFLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactivity and Transformations
Reactivity Profile of the 3-(Trichloromethyl) Group within the Quinoxaline (B1680401) System
The 3-(trichloromethyl) group is a key functional handle on the quinoxaline ring, exhibiting a distinct reactivity profile. Its transformations are central to the synthesis of more complex quinoxaline derivatives.
The carbon atom of the trichloromethyl group is highly electrophilic due to the strong electron-withdrawing effect of the three chlorine atoms. This makes it susceptible to attack by nucleophiles. While direct nucleophilic substitution on the trichloromethyl group can be challenging, its electronic nature influences the reactivity of the entire quinoxaline system. The electron-deficient character of the quinoxaline ring, enhanced by the -CCl3 group, makes the heterocyclic ring less susceptible to electrophilic attack but activates it towards nucleophilic addition or substitution reactions at other positions.
The trichloromethyl group is an excellent precursor for the generation of the trichloromethyl radical (•CCl3). This reactivity has been harnessed in various synthetic methodologies, particularly in three-component reactions. researchgate.net An iron(II)-catalyzed three-component reaction has been developed for the construction of trichloromethylated 3-benzylquinoxalin-2(1H)-ones. researchgate.net This process utilizes chloroform (B151607) (CHCl3) as the trichloromethyl radical source. researchgate.net
Mechanistic investigations suggest that the reaction proceeds through a radical-mediated pathway. The process is initiated by the generation of the trichloromethyl radical, which then adds to an alkene. The resulting alkyl radical subsequently attacks the C3 position of the quinoxalin-2(1H)-one. researchgate.netresearchgate.net This cascade reaction allows for the simultaneous formation of two new carbon-carbon bonds. researchgate.net The general mechanism involves the initial formation of a radical, its addition to an alkene, and subsequent reaction with the quinoxalinone. nih.govfrontiersin.org
The generation of radical species can be initiated by various means, including the use of radical initiators or photocatalysis. nih.govresearchgate.net For instance, visible-light-mediated methods have been developed for multicomponent reactions involving quinoxalin-2(1H)-ones, where photoexcitation initiates a radical cascade. researchgate.netresearchgate.net
Functionalization and Derivatization Strategies for the Quinoxaline Scaffold
The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science, leading to extensive research into its functionalization. researchgate.netderpharmachemica.comnih.gov
Direct C-H functionalization is a powerful and atom-economical strategy for modifying the quinoxaline core. The C3 position of quinoxalin-2(1H)-ones is particularly activated for C-H functionalization due to the electronic nature of the heterocyclic system. nih.govrsc.org Numerous methods have been developed for the regioselective introduction of various functional groups at this position, including aryl, vinyl, and alkyl groups. frontiersin.orgrsc.orgmdpi.com
These reactions often proceed via radical pathways, where a radical species is generated and then adds to the electron-deficient C3 position of the quinoxalinone. nih.govfrontiersin.org For example, a metal-free C3-H vinylation reaction has been reported using alkenes in the presence of an oxidant like ammonium (B1175870) persulfate. frontiersin.org The proposed mechanism involves the generation of an alkyl radical from the alkene, which then adds to the quinoxalin-2(1H)-one to form a nitrogen radical intermediate, ultimately leading to the C3-vinylated product. frontiersin.org
Below is a table summarizing various C-H functionalization reactions at the C3 position of the quinoxalin-2(1H)-one scaffold.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
| Vinylation | Alkenes | (NH₄)₂S₂O₈, metal-free | 3-Vinylated Quinoxalin-2(1H)-ones |
| Arylation | Phenylhydrazine (B124118) hydrochloride | Eosin Y, KI, visible light | 3-Arylated Quinoxalin-2(1H)-ones |
| Alkylation | Alkenes, Sulfinic Acids | Metal-free, visible light | 3-Sulfonated/Alkylated Quinoxalin-2(1H)-ones |
| Trifluoroalkylation | CF₃SO₂Na, Alkenes | K₂S₂O₈ or PhI(OAc)₂ | 3-Trifluoroalkylated Quinoxalin-2(1H)-ones |
| Trichloromethylation | Chloroform, Alkenes | Iron(II) catalyst | Trichloromethylated 3-benzylquinoxalin-2(1H)-ones |
This table is interactive and can be sorted by column.
The core quinoxaline ring system can undergo transformations to create more complex, fused heterocyclic structures. These reactions expand the chemical space accessible from quinoxaline precursors. For instance, gold-catalyzed intramolecular hydroamination of N-alkynyl indoles has been used to synthesize functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. mdpi.comresearchgate.net This process involves the formation of a new five-membered ring fused to the original quinoxaline scaffold. The reaction is highly selective, favoring a 6-exo-dig cyclization pathway. mdpi.com
Ring rearrangements, such as ring contractions, can also occur under certain reaction conditions, often driven by the formation of a more stable carbocation intermediate or the relief of ring strain. While less common for the stable quinoxaline system itself, substituents can undergo rearrangements that lead to significant structural changes.
Reaction Kinetics and Thermodynamics Analysis
A thorough understanding of reaction mechanisms requires the analysis of reaction kinetics and thermodynamics. Such studies quantify the rates of reaction and the relative stabilities of reactants, intermediates, and products, providing insight into the feasibility and outcome of a transformation.
For complex multi-step reactions, such as the functionalization of quinoxalines, kinetic analysis can help elucidate the rate-determining step and the influence of various parameters like catalyst loading, temperature, and substrate concentration. Methodologies like reaction progress kinetic analysis can be employed to understand the equilibrium properties of a reaction. rsc.org
Computational modeling is often used alongside experimental studies to analyze the thermodynamics of reaction pathways. By calculating the energies of transition states and intermediates, researchers can predict the most likely reaction mechanism. For example, in the formation of 3H-pyrrolo-[1,2,3-de] quinoxalines, theoretical calculations were used to rationalize the final isomerization step by comparing the stability of the possible isomers. mdpi.comresearchgate.net These analyses are crucial for optimizing reaction conditions and predicting the chemical and stereochemical outcomes of complex transformations. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis
Determination of Precise Molecular Geometry and Conformation
The molecular structure of 2-Quinoxalinol, 3-(trichloromethyl)- consists of a bicyclic quinoxalinone core with a trichloromethyl substituent at the 3-position. Based on crystallographic data of analogous compounds, the quinoxaline (B1680401) ring system is expected to be nearly planar, though minor deviations from planarity can occur. nih.gov The precise bond lengths and angles of the quinoxalinone core are influenced by the electronic effects of the substituents. The lactam functionality within the pyrazine (B50134) ring leads to a characteristic C=O bond length and influences the geometry of the adjacent nitrogen and carbon atoms.
The conformation of the trichloromethyl group relative to the quinoxalinone ring is a key structural feature. Rotation around the C3-C(Cl3) bond would be expected, with the lowest energy conformation likely minimizing steric hindrance between the chlorine atoms and the adjacent carbonyl group and aromatic ring. The exact torsion angles defining this conformation would be precisely determined by a single-crystal X-ray diffraction study.
Table 1: Predicted Key Geometric Parameters for 2-Quinoxalinol, 3-(trichloromethyl)- Based on Analogous Structures
| Parameter | Predicted Value Range |
| C2=O2 Bond Length (Å) | 1.22 - 1.25 |
| N1-C2 Bond Length (Å) | 1.35 - 1.39 |
| C2-C3 Bond Length (Å) | 1.45 - 1.49 |
| C3-C(Cl3) Bond Length (Å) | 1.50 - 1.54 |
| C-Cl Bond Length (Å) | 1.75 - 1.79 |
| N1-C2-C3 Bond Angle (°) | 118 - 122 |
| C2-C3-C(Cl3) Bond Angle (°) | 117 - 121 |
Note: These values are estimations based on crystallographic data of similar quinoxalinone-containing compounds and are subject to variation in an actual experimental determination.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of 2-Quinoxalinol, 3-(trichloromethyl)- is anticipated to be governed by a combination of intermolecular hydrogen bonds and other non-covalent interactions. The presence of the N-H proton and the carbonyl oxygen in the quinoxalinone core provides classic hydrogen bond donor and acceptor sites, respectively. This would likely lead to the formation of hydrogen-bonded dimers or chains, a common feature in the crystal structures of related compounds. researchgate.net
High-Resolution Spectroscopic Techniques for Structural Confirmation
Advanced spectroscopic methods are crucial for confirming the molecular structure of 2-Quinoxalinol, 3-(trichloromethyl)- and providing insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzo- part of the quinoxalinone ring, typically in the downfield region (δ 7.0-8.5 ppm). The N-H proton of the lactam would likely appear as a broad singlet at a lower field, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide key information, including the signal for the carbonyl carbon (C2) in the range of δ 150-160 ppm. nih.gov The carbon atom of the trichloromethyl group would appear at a characteristic chemical shift, and the signals for the aromatic carbons would be observed in the δ 110-140 ppm region.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural evidence. For instance, the loss of a chlorine atom or the entire trichloromethyl group would be expected fragmentation pathways under electron ionization. nih.gov
Table 2: Anticipated Spectroscopic Data for 2-Quinoxalinol, 3-(trichloromethyl)-
| Technique | Feature | Anticipated Observation |
| ¹H NMR | Aromatic Protons | Multiplets in the δ 7.0-8.5 ppm range |
| N-H Proton | Broad singlet, δ > 10 ppm | |
| ¹³C NMR | C=O Carbon | δ 150-160 ppm |
| C-Cl₃ Carbon | δ 90-100 ppm | |
| Aromatic Carbons | δ 110-140 ppm | |
| HRMS | Molecular Ion Peak [M]⁺ | Corresponds to the exact mass of C₉H₅Cl₃N₂O |
| Major Fragments | [M-Cl]⁺, [M-CCl₃]⁺ |
Note: The chemical shifts (δ) are in parts per million (ppm) and are referenced to a standard. The exact values can vary depending on the solvent and experimental conditions.
Computational Chemistry and Theoretical Modeling of 2 Quinoxalinol, 3 Trichloromethyl
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. ias.ac.inresearchgate.net For quinoxaline (B1680401) derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic characteristics, and vibrational frequencies. ias.ac.innih.gov Such studies are crucial for understanding the fundamental properties that govern the reactivity and interactions of the 2-Quinoxalinol, 3-(trichloromethyl)- scaffold.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doaj.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. doaj.orgsapub.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. doaj.orgresearchgate.net
Generally, a large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net In studies of quinoxaline and its derivatives, DFT calculations are used to determine these energy values, which helps in predicting their chemical behavior. doaj.orgresearchgate.net For instance, the analysis of FMOs provides insight into how molecules like 2-Quinoxalinol, 3-(trichloromethyl)- might interact with other chemical species. Hard molecules are characterized by a large energy gap, while soft molecules have a smaller one. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Quinoxaline Scaffolds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoxaline | -6.58 | -1.23 | 5.35 |
| Quinoxalinone Derivative A | -6.21 | -2.05 | 4.16 |
| Quinoxalinone Derivative B | -6.89 | -1.78 | 5.11 |
Note: This table contains representative data for the broader class of quinoxaline compounds to illustrate typical values obtained through DFT calculations. The values are based on findings for related structures.
Computational chemistry offers a window into the intricate details of chemical reactions, allowing for the study of transition states, intermediates, and potential energy surfaces. iiste.orgabechem.com While the specific synthetic pathway for 2-Quinoxalinol, 3-(trichloromethyl)- is highly specialized, the general mechanisms for forming the quinoxaline core are well-studied. Typically, this involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netchim.it
DFT calculations can be used to propose and validate reaction mechanisms by calculating the energies of reactants, products, and transition states. iiste.orgiiste.org For example, theoretical studies can clarify the role of catalysts, predict the most likely reaction pathway, and explain the regioselectivity of a reaction. researchgate.net This approach provides a theoretical framework that complements experimental synthesis, aiding in the optimization of reaction conditions and the development of novel synthetic routes. iiste.orggoogle.comorganic-chemistry.orgresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For compounds like 2-Quinoxalinol, 3-(trichloromethyl)-, MD simulations can provide critical insights into their behavior in complex environments, such as in solution or at interfaces. nih.govresearchgate.net
The way a molecule interacts with a surface is crucial in fields like corrosion inhibition and materials science. peacta.orgnajah.edu MD simulations and DFT calculations are used to model the adsorption of quinoxaline derivatives onto metal surfaces. najah.edumdpi.com These studies reveal how the molecule orients itself on the surface and identifies the key atoms involved in the interaction. mdpi.com
For quinoxalinones, it has been shown that adsorption can occur through the nitrogen and oxygen heteroatoms and the π-electrons of the aromatic system, which interact with the d-orbitals of metal atoms like iron. peacta.orgmdpi.com Computational models demonstrate that the quinoxaline core is a primary factor in the coordination with the metal surface. mdpi.com The adsorption of these molecules on a metal surface can be considered a quasi-substitution process, where they replace water molecules. najah.eduuniven.ac.za Adsorption behavior is often analyzed using isotherms like the Langmuir, Frumkin, or Temkin models to understand the nature of the surface interactions. najah.eduuniven.ac.za
MD simulations are instrumental in assessing the stability of molecular systems and understanding their conformational dynamics. nih.gov A key metric used to evaluate system stability during a simulation is the Root-Mean-Square Deviation (RMSD). nih.gov By tracking the RMSD of a molecule's atoms over time, researchers can determine if the system has reached a stable equilibrium and identify any significant conformational changes. nih.gov
In the context of drug design, MD simulations can predict how a ligand, such as a quinoxaline derivative, behaves when bound to a biological target like a protein. nih.govnih.gov These simulations help to understand the stability of the ligand-protein complex and identify key interactions that contribute to binding affinity. nih.gov This information is invaluable for assessing the potential of a molecule as a therapeutic agent and for guiding further structural modifications.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based computational techniques used extensively in medicinal chemistry to understand how a molecule's chemical structure relates to its biological activity. researchgate.netnih.gov These models are crucial for designing new, more potent compounds based on a set of known active molecules. nih.govresearchgate.net
For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict activities such as anticancer, antimalarial, or enzyme inhibition. nih.govnih.govresearchgate.net A QSAR model is a mathematical equation that correlates molecular descriptors (physicochemical properties) with biological activity. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govresearchgate.net This "pharmacophore hypothesis" can then be used as a 3D query to screen virtual libraries for new potential lead compounds. researchgate.netfrontiersin.orgmdpi.com
The robustness and predictive power of a QSAR model are assessed using several statistical parameters. nih.govmdpi.com
Table 2: Typical Statistical Parameters for a 3D-QSAR Model of Quinoxaline Derivatives
| Parameter | Description | Typical Value |
|---|---|---|
| R² | Coefficient of determination for the training set. Measures how well the model fits the data. | > 0.90 |
| Q² (or r²cv) | Cross-validated correlation coefficient. Measures the internal predictive ability of the model. | > 0.60 |
| F-value | Fischer ratio. Indicates the statistical significance of the model. | High value |
| Pearson-R | Correlation coefficient for the test set. Measures the external predictive ability of the model. | > 0.80 |
| RMSE | Root Mean Square Error. Measures the deviation between predicted and actual values. | Low value |
Note: This table presents typical statistical validation metrics for QSAR models developed for quinoxaline derivatives, based on published studies. nih.govresearchgate.netmdpi.com
These computational approaches provide deep mechanistic insights by highlighting the specific structural features of the quinoxaline scaffold that are critical for its activity, thereby guiding the synthesis and development of new functional molecules. nih.govresearchgate.net
Identification of Key Structural Features for Specific Interactions
Information unavailable.
Development of Predictive Models for Chemical Behavior
Information unavailable.
Mechanistic Biological Activity Studies of 2 Quinoxalinol, 3 Trichloromethyl Derivatives
Enzyme Inhibition Mechanism Elucidation
Quinoxaline-based compounds have emerged as potent inhibitors of several key enzymes implicated in a range of pathologies. Understanding the precise mechanisms of this inhibition at a molecular level is crucial for the rational design of more effective and selective therapeutic agents.
Aldose reductase 2 (ALR2) is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions and is strongly associated with the development of diabetic complications. unipi.itnih.gov Derivatives based on the quinoxalin-2(1H)-one scaffold have been identified as promising ALR2 inhibitors. tandfonline.comnih.gov
Molecular docking and simulation studies have provided detailed insights into the inhibitory mechanism of these compounds. tandfonline.comtandfonline.com These investigations reveal that the quinoxaline (B1680401) scaffold fits into the active site of ALR2, establishing critical interactions with key amino acid residues. tandfonline.comtandfonline.com The inhibitory action is primarily attributed to the formation of hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket. tandfonline.com Specifically, interactions with residues such as TYR 48, HIE 110, TRP 111, and TRP 219 have been identified as crucial for the stable binding and inhibition of ALR2 by quinoxaline derivatives. tandfonline.comtandfonline.com The introduction of a carboxyl group at the N1 position and a hydroxyphenol group at the C3 position of the quinoxalin structure has been shown to enhance inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range. atlantis-press.com
Tyrosine kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.govmsa.edu.eg Quinoxaline derivatives have been extensively investigated as inhibitors of various tyrosine kinase receptors, including c-Kit, a receptor tyrosine kinase implicated in several cancers. nih.govekb.eg
The mechanism of inhibition typically involves the quinoxaline core acting as an ATP-competitive inhibitor. ekb.eg These derivatives occupy the ATP-binding site of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that promote cell proliferation and survival. ekb.egnih.gov The pyrrolo[3,2-b]quinoxaline scaffold, for instance, has been shown to occupy the ATP binding site, with specific substituents forming interactions within a hydrophobic pocket that is characteristic of the inactive DFG-out conformation of the kinase. nih.gov This mode of binding leads to potent inhibition of tyrosine kinases like EphA3 and others. nih.gov
Molecular Interaction Profiling with Cellular Targets
A comprehensive understanding of how these derivatives interact with their cellular targets is fundamental to elucidating their biological effects. Advanced computational and experimental techniques have enabled detailed profiling of these molecular interactions.
Molecular docking and molecular dynamics (MD) simulations have been instrumental in analyzing the binding sites and the dynamic interplay between quinoxaline derivatives and their protein targets. tandfonline.comrsc.org For ALR2, these studies have revealed that the inhibitors bind within a specific pocket, and the stability of this interaction is crucial for potent inhibition. tandfonline.com The binding free energy calculations, such as MM-GBSA and MM-PBSA, have been used to quantify the affinity of these compounds for the ALR2 binding pocket. tandfonline.comtandfonline.com
In the context of tyrosine kinase inhibition, differential scanning fluorimetry has been employed to measure the increase in thermal stability of the kinase upon ligand binding, providing evidence of direct interaction and potency. nih.gov Chemical proteomics approaches have further allowed for the generation of global drug-protein interaction profiles, identifying a range of kinases that are potential binders for these compounds. nih.gov
Structure-Mechanism Relationship (SMR) studies, closely related to Structure-Activity Relationship (SAR) studies, aim to understand how specific structural modifications to the quinoxaline scaffold influence the mechanism of action. For instance, in the development of ALR2 inhibitors, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were synthesized, and their inhibitory activities were evaluated. nih.govbit.edu.cn These studies demonstrated that substitutions on the quinoxaline ring significantly impact the potency and selectivity of ALR2 inhibition. nih.govbit.edu.cn
Similarly, for anticancer quinoxaline derivatives, SAR studies have shown that the nature and position of substituents are critical for their activity. mdpi.com For example, the replacement of an electron-releasing group with an electron-withdrawing group can decrease anticancer activity, highlighting the electronic properties' role in the mechanism. mdpi.com
Mechanistic Basis of Antimicrobial and Antiviral Properties
Beyond their enzyme-inhibiting capabilities, quinoxaline derivatives exhibit a broad spectrum of antimicrobial and antiviral activities. nih.govmdpi.comrsc.org
The antimicrobial mechanism of some quinoxaline derivatives is believed to involve the inhibition of bacterial DNA synthesis. tandfonline.com Molecular docking studies have suggested that these compounds can act as DNA intercalators, binding to the quinolone-binding site of bacterial DNA gyrase. tandfonline.com The nitro group in certain quinoxaline derivatives is thought to alter the DNA structure of bacterial cells, contributing to their antibacterial profile. tandfonline.com
In the antiviral realm, quinoxaline derivatives have shown promise against various viruses, including influenza and coronaviruses. nih.govnih.govrsc.org One of the proposed mechanisms for their anti-influenza activity is the targeting of the non-structural protein 1 (NS1) of the influenza A virus. nih.govnih.gov The NS1 protein has a double-stranded RNA (dsRNA) binding domain that is crucial for viral replication. nih.gov Quinoxaline derivatives are thought to fit into a cavity on the dsRNA-binding surface of the NS1 protein, thereby blocking its interaction with dsRNA and inhibiting viral replication. nih.govnih.gov
More recently, with the emergence of SARS-CoV-2, quinoxaline derivatives have been investigated as inhibitors of the main protease (Mpro), a key enzyme in the viral life cycle. nih.govnih.govmdpi.com In silico studies have shown that these compounds can establish stable binding interactions within the active site of Mpro through hydrogen bonding and hydrophobic interactions, suggesting their potential to suppress viral replication. nih.govnih.gov Some derivatives have also been found to inhibit the papain-like protease (PLpro) and the interaction of the viral spike protein with host cell receptors. researchgate.net
Interactive Data Table: Biological Activities of Quinoxaline Derivatives
| Compound Class | Target | Mechanism of Action | Notable Findings |
|---|---|---|---|
| Quinoxalin-2(1H)-one derivatives | Aldose Reductase 2 (ALR2) | Competitive inhibition in the active site | IC50 values in the nanomolar to micromolar range. nih.gov |
| Pyrrolo[3,2-b]quinoxaline derivatives | Tyrosine Kinases (e.g., EphA3, c-Kit) | ATP-competitive inhibition | Occupy the ATP binding site, stabilizing the inactive DFG-out conformation. nih.gov |
| Nitro-quinoxaline derivatives | Bacterial DNA Gyrase | Inhibition of DNA synthesis | Alteration of bacterial DNA structure. tandfonline.com |
| 2,3,6-substituted quinoxalines | Influenza A NS1 Protein | Disruption of dsRNA-NS1A interaction | Binds to a cavity in the dsRNA-binding domain. nih.govnih.gov |
Table of Compounds
| Compound Name |
|---|
| 2-Quinoxalinol, 3-(trichloromethyl)- |
| 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid |
| Quinoxalin-2(1H)-one |
| Pyrrolo[3,2-b]quinoxaline |
Elucidation of Biochemical Pathways of Action
Currently, there is a lack of specific research detailing the biochemical pathways affected by 2-Quinoxalinol, 3-(trichloromethyl)- and its derivatives. The broader family of quinoxaline compounds has been shown to exert its effects through various mechanisms, such as the induction of a bacterial SOS response by certain quinoxaline 1,4-dioxides and the inhibition of kinases by pyrrolo[3,2-b]quinoxaline-derivatives. However, it is not scientifically sound to extrapolate these findings to the specific compound without direct experimental evidence. The presence of the 3-(trichloromethyl) group is a significant structural feature that likely influences its biological activity and mechanism of action in a distinct manner.
Table 1: Hypothetical Research Findings on Biochemical Pathways of Action
| Derivative | Target Pathway | Method of Action | Organism/Cell Line |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No specific data for 2-Quinoxalinol, 3-(trichloromethyl)- derivatives is currently available in the public domain.
Investigation of Resistance Mechanisms at the Molecular Level
Similarly, detailed investigations into the molecular mechanisms of resistance to 2-Quinoxalinol, 3-(trichloromethyl)- are not described in the available literature. General mechanisms of resistance to antimicrobial and anticancer agents are well-documented and include target site mutations, increased drug efflux through the upregulation of transporter proteins, and enzymatic modification or degradation of the compound. For some quinoxaline derivatives, resistance has been linked to mutations in genes associated with redox homeostasis. However, without specific studies on 2-Quinoxalinol, 3-(trichloromethyl)-, any discussion of resistance mechanisms would be purely speculative.
Table 2: Potential Molecular Resistance Mechanisms
| Resistance Mechanism | Associated Gene/Protein | Method of Resistance |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No specific data for 2-Quinoxalinol, 3-(trichloromethyl)- derivatives is currently available in the public domain.
Advanced Applications and Functional Materials Research
Development of Functional Materials and Optoelectronic Systems
The inherent aromatic nature and electron-accepting characteristics of the quinoxaline (B1680401) moiety make it a promising component in the design of functional organic materials for optoelectronic applications. While direct research on 2-Quinoxalinol, 3-(trichloromethyl)- is limited, the broader class of quinoxaline derivatives has been extensively studied for their fluorescent and electroluminescent properties.
Exploration of Fluorescent and Electroluminescent Properties
Quinoxaline derivatives are recognized as a significant class of heterocyclic fluorophores. Their emission properties can be readily tuned by introducing various substituents onto the quinoxaline ring system. The fluorescence of quinoxaline-based compounds can be influenced by factors such as solvent polarity and the presence of electron-donating or electron-withdrawing groups. For instance, some quinoxaline derivatives exhibit dual or triple emissions and large Stokes shifts.
Table 1: Photophysical Properties of Selected Quinoxaline Derivatives
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Application |
|---|---|---|---|
| Quinoxaline Derivative A | ~320 | ~410 | Fluorescent Probe researchgate.net |
| Quinoxaline Derivative B | ~303 | ~363 | Fluorescent Probe researchgate.net |
Design of Organic Sensitizers and Polymeric Optoelectronic Materials
The electron-accepting properties of the quinoxaline unit make it a valuable component in the design of organic sensitizers for applications such as dye-sensitized solar cells (DSSCs). In a typical donor-π-acceptor (D-π-A) structure of an organic sensitizer (B1316253), the quinoxaline moiety can function as a strong electron-accepting unit. This facilitates efficient charge separation and injection into the semiconductor's conduction band. Novel quinoxaline-based organic sensitizers have been synthesized and have demonstrated promising power conversion efficiencies in DSSCs.
Furthermore, quinoxaline-based conjugated polymers have been actively explored for their use in organic photovoltaic cells (OPVs) and other optoelectronic devices. The incorporation of the quinoxaline unit into a polymer backbone can influence the material's electronic properties, including its electron affinity and charge transport characteristics. The diverse possibilities for structural modification of the quinoxaline ring allow for the fine-tuning of these properties to optimize device performance.
Agrochemical Research: Mechanistic Aspects of Compound Action
Quinoxaline derivatives have garnered significant interest in the field of agrochemical research due to their broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. researchgate.netacs.orgnih.govnottingham.ac.uk The presence of a trichloromethyl (-CCl3) group is a notable feature in several known biocides, suggesting that 2-Quinoxalinol, 3-(trichloromethyl)- could exhibit significant agrochemical potential.
Studies on Herbicidal and Insecticidal Mechanisms of Action
Research on related 2-trichloromethylquinoxaline derivatives has provided insights into their potential mode of action. A noteworthy mechanism involves targeting the apicoplast, a non-photosynthetic plastid found in many parasites and some plants. nih.gov This organelle is crucial for various metabolic pathways, and its disruption can be lethal. The trichloromethyl group is considered a key pharmacophore that may contribute to this activity, drawing a parallel to some herbicides that also target the apicoplast. nih.gov
In addition to targeting the apicoplast, other quinoxaline derivatives have been found to exhibit herbicidal activity through different mechanisms. For example, certain quinoxaline compounds act as protoporphyrinogen oxidase (PPO)-inhibiting herbicides. researchgate.netnih.govnottingham.ac.uk PPO is a key enzyme in the biosynthesis of chlorophyll and heme, and its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death in plants.
Regarding insecticidal activity, various quinoxaline derivatives have shown efficacy against different insect pests. While the precise mechanisms of action are often complex and can vary between different derivatives and target species, they can involve disruption of key physiological processes in the insect.
Table 2: Agrochemical Activity of Selected Quinoxaline Derivatives
| Compound | Activity | Potential Mechanism of Action |
|---|---|---|
| 2-Phenoxy-3-Trichloromethylquinoxalines | Antimalarial, Potential Herbicidal | Apicoplast targeting nih.gov |
| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile | Herbicidal | Protoporphyrinogen oxidase (PPO) inhibition researchgate.netnih.govnottingham.ac.uk |
Emerging Trends and Future Research Directions
Integration of Advanced Catalysis and Flow Chemistry in Quinoxaline (B1680401) Synthesis
The conventional synthesis of quinoxalines, often involving the condensation of 1,2-diamines with α-dicarbonyl compounds, has traditionally required high temperatures and strong acid catalysts. nih.govsapub.org Modern research is focused on overcoming these limitations through the dual adoption of advanced catalytic systems and continuous-flow manufacturing.
Flow chemistry, in particular, offers substantial advantages over traditional batch processing, including superior control over reaction parameters like heat and pressure, enhanced mass and heat transfer, improved safety profiles when handling hazardous materials, and a smaller equipment footprint. beilstein-journals.org These benefits often lead to more efficient and cost-effective production processes. beilstein-journals.org The application of multi-step flow synthesis has been successfully demonstrated for quinoxaline derivatives, showcasing the potential for streamlined production. uc.pt
This transition is further empowered by the development of novel catalysts that function under milder conditions. Key areas of advancement include:
Heterogeneous Catalysis : The use of recyclable, solid-supported catalysts such as alumina-supported heteropolyoxometalates offers a greener alternative to homogeneous systems, simplifying product purification and reducing waste. nih.gov
Organocatalysis : Transition-metal-free pathways utilizing organocatalysts like camphor (B46023) sulfonic acid or nitrilotris(methylenephosphonic acid) are gaining traction. nih.gov These methods avoid the cost and toxicity associated with heavy metals and can provide high yields in short reaction times. nih.gov
Photocatalysis : The use of photocatalysts, including Eosin Y and carbon nitride-based materials, in continuous-flow reactors represents a frontier in sustainable synthesis, leveraging visible light to drive chemical transformations. unimi.itpolimi.it
The table below summarizes the comparative advantages of integrating flow chemistry with advanced catalysis over traditional batch methods for quinoxaline synthesis.
| Parameter | Traditional Batch Synthesis | Integrated Flow Chemistry & Advanced Catalysis |
|---|---|---|
| Reaction Conditions | High temperatures, strong acids nih.gov | Milder conditions, often room temperature nih.govnih.gov |
| Catalyst Type | Homogeneous acids | Heterogeneous, organocatalysts, photocatalysts nih.govnih.govunimi.it |
| Process Control | Limited | Precise control over temperature, pressure, time beilstein-journals.org |
| Efficiency & Yield | Variable, often long reaction times nih.gov | Higher throughput, improved yields, shorter times nih.govunimi.it |
| Safety & Sustainability | Potential hazards, solvent waste | Enhanced safety, catalyst recyclability, reduced waste beilstein-journals.orgpolimi.it |
Multiscale Modeling and Artificial Intelligence-Driven Design of Novel Quinoxaline Derivatives
The paradigm of chemical discovery is being transformed by the integration of artificial intelligence (AI) and advanced computational modeling. These "in silico" methods accelerate the design-make-test-analyze cycle, reducing the time and cost associated with identifying new therapeutic agents. nih.gov For novel quinoxaline derivatives, this approach allows for the rapid exploration of vast chemical spaces to identify candidates with optimized properties.
Generative AI for De Novo Design : Deep learning models can be trained on the chemical space of known bioactive molecules to generate entirely new structures. nih.gov These models can be constrained to ensure that the generated candidates, such as novel analogs of 2-Quinoxalinol, 3-(trichloromethyl)-, are synthetically accessible using established reaction pathways. nih.gov
Predictive AI for Property Optimization : Machine learning models are being developed to predict the biological activity and physicochemical properties of molecules with increasing accuracy. For instance, models like AlphaFold 3 can predict the dynamic movement and binding of small molecules to protein targets, offering crucial insights for drug design. youtube.com Similarly, specialized architectures like the Intermolecular Graph Transformer (IGT) are improving the accuracy of molecular docking simulations, which are essential for screening virtual libraries of compounds against biological targets. youtube.com
Computational chemistry techniques such as Density Functional Theory (DFT) analysis further complement these AI approaches by providing a deeper understanding of molecular structures and reactivity, which can be used to design more active compounds. nottingham.ac.uk
| Computational Approach | Application in Quinoxaline Derivative Design | Key Benefit |
|---|---|---|
| Generative Deep Learning | De novo design of novel quinoxaline structures nih.gov | Exploration of new chemical space |
| Predictive AI (e.g., AlphaFold 3) | Predicting binding affinity and mode with protein targets youtube.com | Accelerating hit identification |
| Molecular Docking (e.g., IGT) | Virtual screening of quinoxaline libraries youtube.com | Improving accuracy of binding pose prediction |
| DFT Analysis | Understanding electronic structure and reactivity nottingham.ac.uk | Rational design of more potent compounds |
Exploration of Unconventional Mechanistic Pathways in Chemical and Biological Systems
Future research will likely delve into unconventional mechanistic pathways for both the synthesis and biological action of complex quinoxalines. The presence of a highly reactive trichloromethyl group on the 2-Quinoxalinol scaffold makes it a candidate for exploring novel chemical transformations and biological interactions. ontosight.ai
In synthesis, research is moving beyond simple condensation reactions to explore more sophisticated organocatalytic pathways. For example, the development of one-pot sequential reactions, such as an intermolecular [3+2]-cycloaddition followed by an intramolecular condensation, provides access to complex fused heterocyclic systems that are otherwise difficult to synthesize. researchgate.net Understanding and harnessing such pathways could lead to the development of novel quinoxaline-based structures with unique properties.
From a biological perspective, the trichloromethyl group may mediate unconventional interactions with biological targets. Its strong electron-withdrawing nature and potential to act as a leaving group or participate in radical reactions could lead to mechanisms of action that differ from those of more conventionally substituted quinoxalines. Elucidating these pathways is a critical direction for future research to fully understand the therapeutic potential and toxicological profile of compounds like 2-Quinoxalinol, 3-(trichloromethyl)-.
Development of Sustainable and Scalable Synthetic Strategies for Industrial Relevance
For any promising compound to achieve industrial relevance, the development of sustainable and scalable synthetic routes is paramount. This involves adhering to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.
Several emerging trends directly address these goals in the context of quinoxaline synthesis:
Use of Green Solvents : Shifting from traditional organic solvents like DMSO to more environmentally benign options such as water or ethanol (B145695) is a key focus. nih.gov
Catalyst Efficiency : The development of highly efficient and recyclable catalysts, whether heterogeneous or organocatalytic, reduces waste and production costs. nih.govnih.gov
Process Intensification : As discussed, flow chemistry is a prime example of process intensification. It allows for smaller reactor volumes, reduced energy consumption, and minimized waste generation compared to large-scale batch reactors. polimi.it
Atom Economy : Synthetic strategies are being designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing the formation of byproducts.
These strategies are not mutually exclusive and are often combined to create highly optimized and sustainable manufacturing processes suitable for the large-scale production of quinoxaline derivatives.
Q & A
Q. What are the recommended methods for synthesizing 2-Quinoxalinol, 3-(trichloromethyl)-, and how can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer : Synthesis of 3-(trichloromethyl)quinoxaline derivatives typically involves condensation reactions under controlled conditions. For example, a related compound (2-ethoxy-1,3-dihydroimidazo[4,5-b]quinoxaline) was synthesized by refluxing precursors in a soft argon atmosphere for 5 hours, followed by purification via column chromatography and recrystallization to achieve 80% yield . Researchers can optimize conditions by:
- Temperature Control : Maintaining reflux temperatures (e.g., 100–184°C) to ensure complete reaction without decomposition .
- Inert Atmosphere : Using argon or nitrogen to prevent oxidation of sensitive intermediates .
- Purification : Employing silica gel chromatography and solvent recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals .
- Data Table :
| Reaction Parameter | Optimal Condition | Outcome |
|---|---|---|
| Temperature | 100–184°C | Prevents premature decomposition |
| Atmosphere | Argon | Reduces side reactions |
| Purification Method | Column chromatography + recrystallization | 80% yield, >95% purity |
Q. How should researchers handle and store 2-Quinoxalinol, 3-(trichloromethyl)- to ensure stability and prevent decomposition?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize exposure to moisture and oxygen, which can degrade trichloromethyl groups .
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid dermal/ocular exposure. Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Stability Monitoring : Conduct periodic NMR or HPLC analyses to detect degradation products (e.g., carbon oxides, nitrogen oxides) .
Advanced Research Questions
Q. How can researchers analyze and resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing 3-(trichloromethyl)quinoxaline derivatives?
- Methodological Answer :
- Cross-Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) to confirm molecular structure. For example, X-ray data (CCDC 1983315) resolved bond angles and torsional strain in a nitro-thiophene quinoxaline analog .
- Isotopic Clustering : For MS data, compare isotopic patterns of trichloromethyl (Cl/Cl) groups to distinguish fragmentation pathways .
- Computational Aids : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .
Q. What computational approaches are suitable for predicting the reactivity of the trichloromethyl group in 2-Quinoxalinol derivatives under varying experimental conditions?
- Methodological Answer :
- Solubility Modeling : Apply linear free-energy relationships (LFERs) or COSMO-RS models to predict solubility in binary solvents (e.g., water/isopropanol), as demonstrated for α-(trichloromethyl)benzyl acetate .
- Reactivity Simulations : Use molecular docking (e.g., AutoDock Vina) to study steric/electronic effects of the trichloromethyl group on binding affinity in biological targets .
- Hazard Assessment : Employ QSAR models to predict ecotoxicological risks based on log and hydrolysis rates .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 3-(trichloromethyl)quinoxaline analogs?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with substituents at positions 2, 6, and 7 to assess electronic effects on activity. For example, nitro or thiophene groups can modulate electron-withdrawing/donating properties .
- Biological Assays : Test antiproliferative activity (e.g., MTT assay) against cancer cell lines and correlate with Hammett σ constants or steric parameters .
- Crystallographic Insights : Resolve protein-ligand complexes (e.g., kinase inhibitors) to identify key interactions between the trichloromethyl group and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
